molecular formula C9H8N2O4 B5659257 4-(furan-2-carbonyl)piperazine-2,6-dione

4-(furan-2-carbonyl)piperazine-2,6-dione

Cat. No.: B5659257
M. Wt: 208.17 g/mol
InChI Key: QTTUCWQUHAAOCM-UHFFFAOYSA-N
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Description

4-(furan-2-carbonyl)piperazine-2,6-dione is a heterocyclic compound that belongs to the class of diketopiperazines. These compounds are known for their diverse biological activities and have garnered significant interest in medicinal chemistry . The structure of this compound consists of a piperazine-2,6-dione core with a furan-2-carbonyl group attached at the 4-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(furan-2-carbonyl)piperazine-2,6-dione typically involves the condensation of iminodiacetic acid with furan-2-ylmethanamine under microwave irradiation. This reaction yields the corresponding piperazine-2,6-dione derivative . The reaction conditions are optimized to achieve high yields and purity of the final product.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale microwave-assisted synthesis. This method is favored due to its efficiency and ability to produce high yields of the desired compound .

Chemical Reactions Analysis

Types of Reactions

4-(furan-2-carbonyl)piperazine-2,6-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the synthesis and modification of this compound include iminodiacetic acid, furan-2-ylmethanamine, and various amines or carboxylic acids. Microwave irradiation is a common condition used to facilitate these reactions .

Major Products Formed

The major products formed from the reactions of this compound include various substituted piperazine-2,6-dione derivatives. These derivatives often exhibit enhanced biological activities and are of interest in medicinal chemistry .

Properties

IUPAC Name

4-(furan-2-carbonyl)piperazine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O4/c12-7-4-11(5-8(13)10-7)9(14)6-2-1-3-15-6/h1-3H,4-5H2,(H,10,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTTUCWQUHAAOCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)NC(=O)CN1C(=O)C2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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